2-(4-Benzylpiperazin-1-yl)benzaldehyde dihydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex organic molecules containing heterocyclic rings and multiple substituents. The base compound, without the dihydrochloride salt, is designated as 2-(4-benzylpiperazin-1-yl)benzaldehyde. The complete salt form incorporates the dihydrochloride designation to indicate the presence of two hydrochloric acid molecules associated with the base structure.
The Chemical Abstracts Service registry number for 2-(4-benzylpiperazin-1-yl)benzaldehyde dihydrochloride is 1170029-77-2. This unique identifier serves as the definitive reference for this specific salt form in chemical databases and regulatory documentation. The base compound, 2-(4-benzylpiperazin-1-yl)benzaldehyde, carries a separate Chemical Abstracts Service number of 112253-26-6, distinguishing it from the dihydrochloride salt form.
Additional nomenclature variations found in chemical literature include systematic descriptors that emphasize the substitution pattern on the piperazine ring. The compound may also be referenced as N-benzyl-N'-(2-formylphenyl)piperazine dihydrochloride, highlighting the specific positioning of the formyl group on the benzene ring and the benzyl substitution on the piperazine nitrogen atom.
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)benzaldehyde;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O.2ClH/c21-15-17-8-4-5-9-18(17)20-12-10-19(11-13-20)14-16-6-2-1-3-7-16;;/h1-9,15H,10-14H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQERFSNPPGXDTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3C=O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170029-77-2 | |
| Record name | 2-(4-Benzylpiperazin-1-yl)benzaldehyde dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy
- Starting Materials : The key precursors include 4-benzylpiperazine and a benzaldehyde derivative, typically 2-chlorobenzaldehyde or 2-(halomethyl)benzaldehyde.
- Reaction Type : The synthesis proceeds via nucleophilic aromatic substitution or reductive amination, depending on the specific route.
- Solvents : Polar aprotic solvents such as dimethylformamide (DMF) or methanol are commonly used to facilitate the reaction.
- Bases : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) are typical bases employed to deprotonate amines and promote nucleophilicity.
- Temperature : Reactions are usually conducted under reflux conditions (80–150°C) for several hours (12–48 h) to ensure completion.
- Isolation : The product is often isolated as a dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, enhancing stability and crystallinity.
Representative Synthetic Procedure
A typical preparation involves:
- Mixing 4-benzylpiperazine with 2-chlorobenzaldehyde in DMF.
- Adding potassium carbonate as a base.
- Heating the mixture under reflux for 24–36 hours to facilitate nucleophilic substitution.
- Cooling the reaction mixture and adding hydrochloric acid to precipitate the dihydrochloride salt.
- Filtering and washing the solid product, followed by recrystallization from ethanol or ethyl acetate to achieve high purity.
This method leverages the nucleophilicity of the piperazine nitrogen to displace the chlorine atom on the benzaldehyde ring, forming the desired compound.
Industrial Production Methods
Industrial synthesis scales up the laboratory procedure with optimization for yield, purity, and cost-effectiveness:
- Continuous Flow Reactors : These reactors allow precise control of temperature and reaction time, improving reproducibility and throughput.
- Purification : Advanced purification techniques such as recrystallization, chromatography, and salt formation (dihydrochloride) are employed to enhance purity.
- Process Optimization : Parameters such as solvent choice, base concentration, and reaction time are optimized via Design of Experiments (DoE) to maximize yield, often exceeding 80%.
Reaction Mechanism Insights
The key reaction involves nucleophilic substitution at the aromatic ring or at a benzylic position:
- The lone pair on the piperazine nitrogen attacks the electrophilic carbon of the benzaldehyde derivative.
- The leaving group (e.g., chloride) departs, forming the new C–N bond.
- Subsequent protonation with hydrochloric acid yields the dihydrochloride salt.
Oxidation and reduction side reactions are minimal under controlled conditions but can be monitored and minimized by inert atmosphere techniques.
Data Table: Summary of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting materials | 4-Benzylpiperazine, 2-chlorobenzaldehyde | Purity ≥ 98% recommended |
| Solvent | Dimethylformamide (DMF), Methanol | Polar aprotic solvents preferred |
| Base | Potassium carbonate (K₂CO₃), Sodium hydride (NaH) | Used to deprotonate amine |
| Temperature | 80–150°C | Reflux conditions |
| Reaction time | 12–48 hours | Longer times improve conversion |
| Work-up | Acidification with HCl to form dihydrochloride salt | Enhances stability and crystallinity |
| Purification | Recrystallization, filtration | Solvents: Ethanol, ethyl acetate |
| Typical yield | 70–88% | Dependent on reaction optimization |
Research Findings and Analytical Characterization
- Yield Optimization : Studies show that using DMF and K₂CO₃ under reflux for 24–36 hours yields up to 88% pure product.
- Purity Assessment : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm product identity and purity.
- Salt Formation : Conversion to dihydrochloride salt improves solubility and handling, confirmed by elemental analysis and melting point determination.
Comparative Notes on Related Compounds
While direct literature on this compound is limited, analogous compounds such as 4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde and 4-(4-ethylpiperazin-1-yl)benzaldehyde share similar synthetic approaches involving nucleophilic substitution of halogenated benzaldehydes with substituted piperazines under basic conditions in polar aprotic solvents.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylpiperazin-1-yl)benzaldehyde dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzylpiperazine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzylpiperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
2-(4-Benzylpiperazin-1-yl)benzaldehyde dihydrochloride serves as a valuable scaffold for synthesizing various pharmacologically active compounds. Its structural features allow for modifications that can enhance biological activity or selectivity.
Key Applications :
- Synthesis of Antidepressants : The compound has been explored as a precursor for developing new antidepressant agents due to its interaction with serotonin receptors.
- Antipsychotic Research : Investigations into its effects on dopamine receptors suggest potential applications in treating psychotic disorders.
Biological Studies
The compound has been utilized in various biological assays to evaluate its effects on cellular processes.
Cell Line Studies :
| Cell Line | Observed Effect | Reference |
|---|---|---|
| A549 (lung cancer) | Induction of apoptosis | |
| HCT116 (colon cancer) | Inhibition of cell proliferation | |
| MDA-MB-231 (breast cancer) | Cytotoxicity |
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly in cancer research.
Inhibition Data :
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| Pim-1 Kinase | Competitive | 13 nM |
| Pim-2 Kinase | Competitive | 10 nM |
These findings indicate its potential role in targeted cancer therapies by inhibiting specific kinases involved in tumor progression.
Case Study 1: Apoptosis Induction
A study involving A549 lung cancer cells demonstrated that treatment with this compound led to increased levels of cleaved caspases and PARP, confirming its role in apoptosis induction. The compound was shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, suggesting a mechanism for its anticancer effects .
Case Study 2: Antimicrobial Activity
In addition to anticancer properties, the compound exhibited significant antimicrobial activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.25 mg/mL |
| S. aureus | 0.5 mg/mL |
These results highlight its potential as a lead compound in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-(4-Benzylpiperazin-1-yl)benzaldehyde dihydrochloride involves its interaction with molecular targets such as DNA and enzymes. It exhibits strong binding affinity to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. This binding can affect the structure and function of DNA, leading to various biological effects. Additionally, it may inhibit enzymes such as topoisomerases, which are involved in DNA replication and repair.
Comparison with Similar Compounds
Electrophilic Substituent Effects
- Benzaldehyde vs. Isoindole-dione (Compound 4a): The absence of the isoindole-dione ring in this compound may reduce its AChE inhibitory potency compared to Compound 4a, which achieves an IC₅₀ of 0.91 μM. The ortho-Cl substituent in Compound 4a enhances electron-withdrawing effects, stabilizing enzyme interactions .
- Benzyl vs. Benzhydryl (): Replacing the benzyl group with a bulkier benzhydryl moiety (as in ’s compound) shifts the application from neurological to antihistamine contexts, highlighting the role of aromatic group size in target specificity .
Salt Form and Solubility
- Both this compound and 1-benzylpiperazine dihydrochloride () utilize dihydrochloride salts to improve aqueous solubility, a critical factor for bioavailability in central nervous system (CNS) drugs .
Biological Activity
2-(4-Benzylpiperazin-1-yl)benzaldehyde dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The aldehyde group can form covalent bonds with amino acid residues in enzyme active sites, potentially inhibiting their activity.
- Cell Signaling Modulation : It influences pathways involving reactive oxygen species (ROS), impacting gene expression and cellular metabolism.
- Antiviral Activity : Studies have shown that derivatives of this compound can exhibit antiviral properties, particularly against Zika virus, by inhibiting viral RNA replication and protein expression .
Biological Activity Data
Case Studies
-
Antiviral Efficacy Against Zika Virus :
A study evaluated the compound's derivatives for their protective effects in Zika virus-infected Vero E6 cells. The results indicated that certain analogs significantly reduced cytopathic effects at micromolar concentrations, demonstrating promise for therapeutic development against ZIKV . -
Cancer Cell Studies :
Research has shown that this compound can induce apoptosis in specific cancer cell lines through the activation of mitochondrial pathways and caspase cascades. This highlights its potential as a chemotherapeutic agent .
Dosage and Toxicity
The biological effects of the compound vary with dosage:
- Low Doses : Minimal toxicity observed; modulation of biochemical pathways without significant adverse effects.
- High Doses : Induction of toxicity leading to liver and kidney damage, emphasizing the need for careful dosage optimization in preclinical studies .
Q & A
Q. What are the recommended synthetic routes for 2-(4-Benzylpiperazin-1-yl)benzaldehyde dihydrochloride?
- Methodological Answer : A common approach involves nucleophilic substitution between a benzaldehyde derivative (e.g., 2-fluorobenzaldehyde) and 4-benzylpiperazine under basic conditions (e.g., K₂CO₃ in DMF at 80°C), followed by dihydrochloride salt formation using HCl in ethanol. Alternative routes may employ reductive amination or coupling reactions with benzylpiperazine precursors. Reaction optimization should focus on yield (typically 60-80%) and purity, verified via TLC or HPLC .
Q. Key Reaction Parameters :
| Parameter | Condition |
|---|---|
| Solvent | DMF, ethanol |
| Temperature | 80°C (substitution), RT (salt formation) |
| Reagents | K₂CO₃, HCl |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm aromatic protons (δ 7.2-8.0 ppm) and piperazine/benzyl groups (δ 2.5-3.5 ppm). 2D techniques (e.g., COSY, HSQC) resolve overlapping signals .
- HPLC : C18 column with acetonitrile/water (+0.1% TFA) gradient (retention time ~8-10 min). Compare against a certified reference standard .
- Mass Spectrometry : ESI-MS in positive ion mode to confirm [M+H]⁺ (calculated m/z ~367.3) .
Q. What solvents are optimal for dissolving this compound in experimental settings?
- Methodological Answer : The dihydrochloride salt exhibits moderate solubility in polar solvents:
Q. What stability considerations are critical during storage?
- Methodological Answer : Store under inert atmosphere (N₂/Ar) at 2-8°C in amber vials to prevent:
- Hydrolysis : Degradation in aqueous buffers (pH >7).
- Oxidation : Exposure to light or peroxides.
Monitor stability via periodic HPLC analysis. Lyophilization enhances long-term stability for aqueous formulations .
Advanced Research Questions
Q. How can researchers investigate the compound's interactions with biochemical pathways?
- Methodological Answer :
- Target Identification : Use radioligand binding assays (e.g., serotonin/dopamine receptors) and enzyme inhibition studies (e.g., kinases, acetylcholinesterase) .
- Pathway Analysis : Transcriptomic profiling (RNA-seq) or phosphoproteomics to map downstream effects in cell lines (e.g., SH-SY5Y neurons). Dose-response curves (IC₅₀) and siRNA knockdown validate target specificity .
Q. What analytical strategies are effective in quantifying trace impurities?
- Methodological Answer :
- HPLC-MS/MS : Use a C8 column with 0.1% formic acid in mobile phases. Detect impurities (e.g., des-benzyl analogs) at LOD ~0.1% .
- Accelerated Stability Testing : Stress samples under heat (40°C), humidity (75% RH), and UV light to identify degradation products .
Q. How to resolve contradictions in experimental data across studies?
- Methodological Answer :
- Variable Control : Replicate experiments under standardized conditions (pH 7.4, 37°C, controlled O₂ levels) .
- Purity Verification : Reanalyze batches via elemental analysis (C, H, N ±0.3%) and ICP-MS for residual metals .
- Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., 4-(4-methylpiperazin-1-yl) analogs) to identify structure-activity trends .
Q. What computational models predict the compound's reactivity and pharmacophore features?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., aldehyde group reactivity) .
- Molecular Dynamics : Simulate binding to homology-modeled receptors (e.g., 5-HT₆) using AMBER or GROMACS. Validate with SPR binding kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
